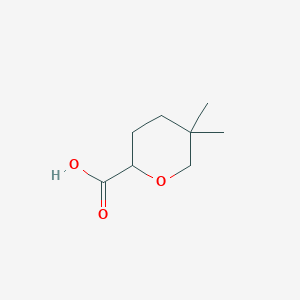

5,5-二甲基四氢-2H-吡喃-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“5,5-Dimethyltetrahydro-2H-pyran-2-one” is a chemical compound with the molecular formula C7H12O2 . It has an average mass of 128.169 Da and a monoisotopic mass of 128.083725 Da . It’s also known as “Tetrahydro-2H-pyran-2-carboxylic acid” with a CAS Number: 51673-83-7 .

Synthesis Analysis

The synthesis of 2H-pyrans, including 5,5-Dimethyltetrahydro-2H-pyran-2-carboxylic acid, involves various methods. One classic procedure for the organic synthesis of tetrahydropyran is by hydrogenation of the 3,4- isomer of dihydropyran with Raney nickel .

Molecular Structure Analysis

The structure of synthesized 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid was investigated by the single crystal X-ray diffraction analysis method. It was established that the molecule of the acid exists in the form of the endo isomer while the single crystal exists as a racemate of the two enantiomeric endo stereomers .

Chemical Reactions Analysis

The chemical reactions involving 2H-pyrans are diverse. For instance, biomass-derived 2,5-furandicarboxylic acid was valorized by conversion to 1,4-naphthalenedicarboxylic acid via benzyne-cycloaddition and reductive aromatization in 66% overall yield (four steps) .

Physical And Chemical Properties Analysis

The physical and chemical properties of 5,5-Dimethyltetrahydro-2H-pyran-2-one include an average mass of 128.169 Da and a monoisotopic mass of 128.083725 Da . Tetrahydro-2H-pyran-2-carboxylic acid has a molecular weight of 130.14 and is stored in a dry room at room temperature .

科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of 5,5-dimethyloxane-2-carboxylic acid (also known as 5,5-Dimethyltetrahydro-2H-pyran-2-carboxylic acid), focusing on six unique applications:

Pharmaceutical Intermediates

5,5-Dimethyloxane-2-carboxylic acid is widely used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to be a building block for the development of drugs targeting a range of diseases, including metabolic disorders and cardiovascular diseases .

Organic Synthesis

This compound is valuable in organic synthesis due to its stability and reactivity. It can be used to create complex organic molecules through various chemical reactions, such as esterification and amidation. This makes it a crucial component in the development of new synthetic methodologies .

Polymer Chemistry

In polymer chemistry, 5,5-dimethyloxane-2-carboxylic acid serves as a monomer for the production of specialized polymers. These polymers can have unique properties, such as enhanced thermal stability and mechanical strength, making them suitable for advanced material applications .

Catalysis

The compound is also used in catalysis, particularly as a ligand in metal-catalyzed reactions. Its ability to stabilize metal complexes makes it useful in various catalytic processes, including hydrogenation and cross-coupling reactions. This application is crucial for the development of more efficient and selective catalysts .

Biochemical Research

In biochemical research, 5,5-dimethyloxane-2-carboxylic acid is used as a probe to study enzyme mechanisms and interactions. Its structural features allow it to mimic natural substrates, providing insights into enzyme activity and inhibition. This is important for understanding biological processes and developing enzyme inhibitors .

Material Science

The compound finds applications in material science, particularly in the development of new materials with specific properties. For example, it can be used to create materials with enhanced conductivity or specific optical properties. This is valuable for the development of advanced electronic and photonic devices .

作用机制

Target of Action

This compound is a type of carboxylic acid, which are known to interact with various biological targets, including enzymes and receptors

Mode of Action

As a carboxylic acid, it may interact with its targets through hydrogen bonding and electrostatic interactions . The carboxyl group (-COOH) in the compound can donate a proton (H+) to its environment, acting as an acid .

Biochemical Pathways

Carboxylic acids, in general, are involved in numerous biochemical processes, including energy production and signal transduction

Pharmacokinetics

As a carboxylic acid, it is likely to be absorbed in the stomach and small intestine, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine .

Result of Action

As a carboxylic acid, it may influence cellular pH and participate in various biochemical reactions

Action Environment

The action of 5,5-dimethyloxane-2-carboxylic acid can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . As a carboxylic acid, its proton-donating ability can be influenced by the pH of the environment .

安全和危害

未来方向

The future directions for the research and application of 2H-pyrans, including 5,5-Dimethyltetrahydro-2H-pyran-2-carboxylic acid, are promising. For instance, the synthesis and characterization of novel N-modified hybrid analogues of hemorphins containing a C-5 substituted hydantoin residue as potential anticonvulsants and for the blockade of sodium channels have been presented .

属性

IUPAC Name |

5,5-dimethyloxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-8(2)4-3-6(7(9)10)11-5-8/h6H,3-5H2,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXETTWDZHOKXHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(OC1)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5-Dimethyltetrahydro-2H-pyran-2-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-2-[(1,1,1-trifluoropropan-2-yl)oxy]-3H-imidazo[4,5-b]pyridine](/img/structure/B2841145.png)

![4-amino-5-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2841146.png)

![3-methyl-4-oxo-N-(m-tolyl)-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2841148.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2841150.png)

![Ethyl (5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2841156.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2841158.png)